molecular formula C11H11N5 B8027508 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine

6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine

Cat. No.: B8027508
M. Wt: 213.24 g/mol
InChI Key: JEBJYNLWSOEJPM-UHFFFAOYSA-N
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Description

6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine is a heterocyclic compound featuring an indazole core substituted at the 6-position with a 1-methylpyrazole moiety and an amine group at the 3-position. This structure combines two pharmacologically relevant heterocycles, making it a scaffold of interest in medicinal chemistry. Indazole derivatives are known for their diverse biological activities, including kinase inhibition and receptor modulation, while pyrazole substituents often enhance metabolic stability and binding affinity . The compound’s structural hybridity positions it as a candidate for targeting enzymes and receptors, particularly in oncology and neurology.

Properties

IUPAC Name

6-(1-methylpyrazol-4-yl)-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-16-6-8(5-13-16)7-2-3-9-10(4-7)14-15-11(9)12/h2-6H,1H3,(H3,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBJYNLWSOEJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(C=C2)C(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine typically involves the formation of the pyrazole and indazole rings followed by their coupling. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyrazole ring. The indazole ring can be synthesized through the cyclization of ortho-substituted anilines with nitriles or aldehydes.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of transition metal catalysts, such as palladium or copper, to facilitate coupling reactions. The reaction conditions are carefully controlled to ensure the formation of the desired product with minimal side reactions.

Chemical Reactions Analysis

Types of Reactions

6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine involves its interaction with molecular targets such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Compounds:

6-(3-Methoxyphenyl)-1H-indazol-3-amine (Compound 98)

  • Activity : FGFR1 inhibitor with enzymatic inhibition (IC₅₀ = 15.0 nM) and anti-proliferative activity (IC₅₀ = 642.1 nM) .
  • SAR : The 3-methoxyphenyl group contributes to moderate potency but lacks cellular penetration efficiency.

Optimized FGFR1 Inhibitor (Compound 99)

  • Modification : Addition of an N-ethylpiperazine group.
  • Activity : Enhanced enzymatic (IC₅₀ = 2.9 nM) and cellular (IC₅₀ = 40.5 nM) activity .
  • SAR : The N-ethylpiperazine moiety improves solubility and target engagement through hydrogen bonding and charge interactions.

Comparison with Target Compound :

  • This compound replaces the 3-methoxyphenyl or N-ethylpiperazine groups with a methylpyrazole.

Pyrazole-Containing Compounds with Distinct Cores

Key Compounds:

Benzoquinazolinone 12 Structure: Contains a 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl group attached to a benzoquinazolinone core. Activity: Potent M1 muscarinic acetylcholine receptor (M1mAChR) positive allosteric modulator with higher affinity than BQCA . SAR: The methylpyrazole enhances selectivity for M1mAChR over other subtypes, likely through hydrophobic interactions in the allosteric pocket.

2-(1-Methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine Hydrochloride

  • Structure : Methylpyrazole linked to an imidazo-pyridinamine core.
  • Properties : Molecular weight = 253.73 g/mol; SMILES = Cn1ncc(c1)c1nc2n(c1N)CCCC2.Cl .
  • Application : Unspecified biological activity but exemplifies the use of methylpyrazole in rigid heterocyclic systems.

Comparison with Target Compound :

  • Both compounds utilize methylpyrazole for target engagement, but the indazole core in this compound may offer distinct π-π stacking or hydrogen-bonding interactions compared to benzoquinazolinone or imidazo-pyridinamine scaffolds.

Structural Analogues with Modified Amine Groups

Key Compound:

6-(2-Aminopyrimidin-4-yl)-1H-indazol-3-amine

  • Structure: 6-position substituted with 2-aminopyrimidine instead of methylpyrazole.
  • Properties : Molecular weight = 226.24 g/mol; SMILES = n2c(c1ccc(cc1n2)c3nc(ncc3)N)N .
  • Hypothetical Activity: The aminopyrimidine group could enhance kinase inhibition via ATP-binding pocket interactions, akin to imatinib-like scaffolds.

Comparison with Target Compound :

Key Research Findings and Implications

SAR Insights :

  • Substitutions at the 6-position of indazole-3-amine significantly influence potency and selectivity. Bulky groups (e.g., N-ethylpiperazine) improve FGFR1 inhibition, while methylpyrazole may optimize receptor modulation .
  • Pyrazole’s metabolic stability and hydrophobic interactions make it advantageous for central nervous system targets like M1mAChR .

Unresolved Questions :

  • The FGFR1 or M1mAChR activity of this compound remains untested in the provided evidence.
  • Comparative pharmacokinetic data (e.g., logP, solubility) are lacking but critical for drug development.

Explore hybrid structures combining methylpyrazole with N-ethylpiperazine for dual kinase/receptor modulation.

Biological Activity

6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine, often referred to as compound 6o , is a derivative of indazole that has garnered attention for its potential antitumor properties. This article delves into the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.

Synthesis and Structure

The synthesis of 6o involves a molecular hybridization strategy that incorporates the indazole scaffold with a pyrazole moiety. The compound's structure has been confirmed through various spectroscopic methods, including NMR and mass spectrometry, which provide insights into its molecular characteristics and purity.

In Vitro Studies

Compound 6o has demonstrated significant antitumor activity in vitro against several human cancer cell lines, including:

  • K562 (Chronic Myeloid Leukemia) : IC50 = 5.15 µM
  • A549 (Lung Cancer) : IC50 = 10.03 µM
  • PC-3 (Prostate Cancer) : IC50 = 11.08 µM
  • HepG2 (Liver Cancer) : IC50 = 12.45 µM

In comparison, the normal human embryonic kidney cell line HEK-293 exhibited an IC50 of 33.2 µM, indicating a favorable selectivity index (SI) of 6.45 for compound 6o over conventional chemotherapeutics like 5-fluorouracil (SI = 0.14) .

The antitumor effects of compound 6o are primarily attributed to its ability to induce apoptosis in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : Treatment with compound 6o resulted in a dose-dependent increase in the G0/G1 phase population of K562 cells, indicating an arrest in the cell cycle that inhibits proliferation .
  • Apoptosis Induction : The compound was shown to upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2. This shift in protein expression promotes apoptosis through the intrinsic pathway .
  • p53/MDM2 Pathway Modulation : Compound 6o disrupts the interaction between p53 and MDM2, leading to increased levels of p53 protein, which is crucial for triggering apoptosis . Western blot analyses confirmed that treatment with compound 6o resulted in elevated p53 levels and decreased MDM2 levels.

Case Studies

Recent studies have illustrated the effectiveness of compound 6o in various experimental settings:

  • In one study, K562 cells treated with increasing concentrations of compound 6o showed total apoptosis rates increasing from 9.64% to 37.72% after treatment with concentrations from 10 µM to 14 µM over a period of 48 hours .
  • Another investigation evaluated the effect on cell cycle distribution using propidium iodide staining techniques, revealing significant alterations in cell cycle phases post-treatment .

Data Summary

The following table summarizes key findings regarding the biological activity of compound 6o:

Cell LineIC50 (µM)Apoptosis Rate (%)Selectivity Index
K5625.15Up to 37.726.45
A54910.03Not reported-
PC-311.08Not reported-
HepG212.45Not reported-
HEK-293 (Normal)33.20Not applicable-

Q & A

Basic: What are the established synthetic methodologies for preparing 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine, and what key reaction conditions influence yield?

Answer:
The synthesis of pyrazole-indazole hybrids typically involves coupling reactions under transition metal catalysis. For example, describes a method using copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours to synthesize analogous pyrazole derivatives. Key factors affecting yield include:

  • Catalyst selection : Copper-based catalysts (e.g., CuBr) are critical for facilitating Ullmann-type couplings .
  • Base and solvent : Cesium carbonate in polar aprotic solvents (e.g., DMSO) enhances reaction efficiency by stabilizing intermediates .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) is recommended for isolating the target compound .
    Low yields (e.g., 17.9% in ) may arise from incomplete coupling or side reactions, necessitating optimization of reaction time and temperature.

Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Answer:
Critical techniques include:

  • ¹H/¹³C NMR : and highlight diagnostic peaks for pyrazole and indazole moieties, such as aromatic protons (δ 7.5–9.1 ppm) and NH₂ groups (δ ~3.2–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular weight (e.g., [M+H]+ in ) .
  • Infrared (IR) Spectroscopy : Identifies functional groups like NH stretches (~3298 cm⁻¹ in ) .
    Consistent spectral alignment with analogous compounds (e.g., 3-methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine in ) is crucial .

Basic: How should researchers design initial pharmacological evaluations for this compound?

Answer:
and outline protocols for related pyrazole derivatives:

  • In vitro assays : Screen for kinase inhibition (e.g., AMPA receptor antagonism in ) or anti-inflammatory activity using COX-2 inhibition assays .
  • Dose-response studies : Use concentrations ranging from 1 nM to 100 µM to establish IC₅₀ values .
  • Control compounds : Include reference inhibitors (e.g., indomethacin for COX-2) to validate assay conditions .
  • Cell viability assays : Assess cytotoxicity (e.g., MTT assay) to rule off-target effects .

Advanced: What strategies can enhance the synthetic yield of this compound?

Answer:
and suggest optimizing:

  • Catalyst systems : Replace CuBr with palladium catalysts (e.g., Pd(OAc)₂) for improved coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 48 hours to <12 hours) while maintaining yields .
  • Solvent selection : Test alternative solvents like NMP or THF to reduce side reactions .
  • Precursor purity : Ensure halogenated intermediates (e.g., 4-iodopyrazole derivatives) are free from dehalogenation byproducts .

Advanced: How can conflicting biological activity data for this compound be resolved?

Answer:
and highlight discrepancies due to assay variability. Mitigation strategies include:

  • Standardized protocols : Adhere to OECD guidelines ( ) for reproducibility .
  • Orthogonal assays : Validate results using multiple methods (e.g., fluorescence polarization and surface plasmon resonance for binding affinity) .
  • Meta-analysis : Compare data across studies (e.g., ’s anti-inflammatory vs. ’s kinase inhibition) to identify structure-activity trends .

Advanced: What computational approaches elucidate the structure-activity relationships (SAR) of this compound?

Answer:
and recommend:

  • Density Functional Theory (DFT) : Calculate electron distribution in pyrazole/indazole rings to predict reactive sites .
  • Molecular docking : Use PDB ligands (e.g., ’s 3Q1 ligand) to model binding to targets like kinases or GPCRs .
  • MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for synthesis .

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